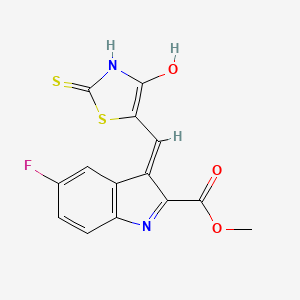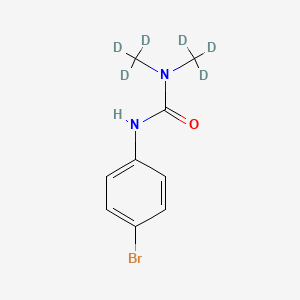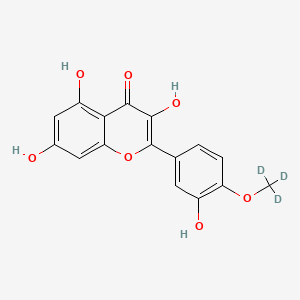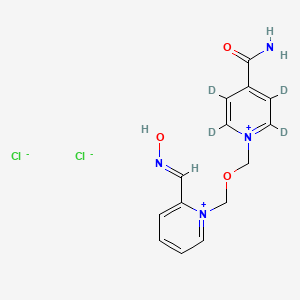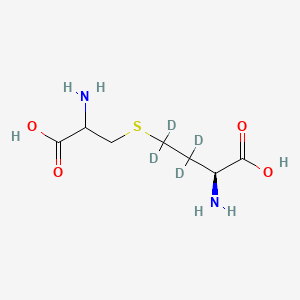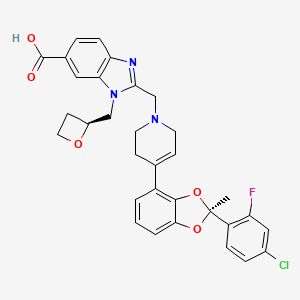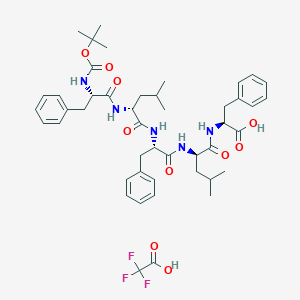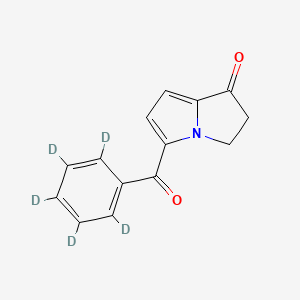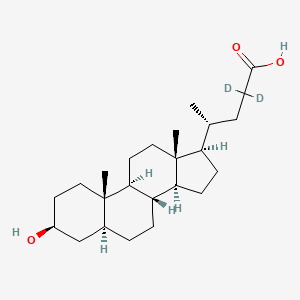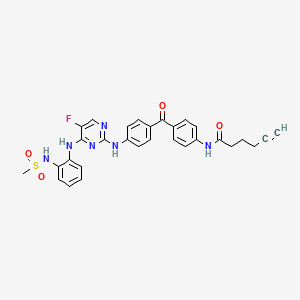
Glyoxalase I inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxalase I inhibitor 1 is a compound that inhibits the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which also includes glyoxalase II. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 1 typically involves the use of structure-based drug design techniques, including molecular docking and pharmacophore modeling. One approach involves the preparation of a substrate solution by adding buffer with methylglyoxal and glutathione, followed by incubation in a water bath at 37°C for 15 minutes . Another method involves the use of zinc-binding groups and robust docking protocols to identify potential inhibitors .
Industrial Production Methods: the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitor 1 primarily undergoes inhibition reactions with the glyoxalase I enzyme. The enzyme catalyzes the isomerization of hemithioacetal adducts formed spontaneously from a glutathionyl group and aldehydes such as methylglyoxal .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include methylglyoxal, glutathione, and various zinc-binding groups. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of buffers .
Major Products: The major products formed from the reactions involving this compound are typically the inhibited forms of glyoxalase I, which result in the accumulation of cytotoxic methylglyoxal and other α-oxoaldehydes .
Scientific Research Applications
Glyoxalase I inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I, leading to the accumulation of toxic metabolites and apoptosis .
Mechanism of Action
The mechanism of action of glyoxalase I inhibitor 1 involves the inhibition of the glyoxalase I enzyme, which catalyzes the detoxification of methylglyoxal. By inhibiting this enzyme, this compound prevents the conversion of methylglyoxal to less toxic compounds, leading to the accumulation of cytotoxic levels of methylglyoxal. This accumulation induces oxidative stress, protein modification, and apoptosis in cells .
Comparison with Similar Compounds
Glyoxalase I inhibitor 1 can be compared with other glyoxalase I inhibitors, such as S-p-bromobenzylglutathione cyclopentyl diester and trans-resveratrol . These compounds also inhibit glyoxalase I but may differ in their potency, selectivity, and therapeutic applications. This compound is unique in its specific binding affinity and the ability to induce cytotoxic stress in cancer cells, making it a promising candidate for cancer therapy .
List of Similar Compounds:- S-p-bromobenzylglutathione cyclopentyl diester
- Trans-resveratrol
- Hesperetin
- Nordihydroguaiaretic acid
Properties
Molecular Formula |
C30H27FN6O4S |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
N-[4-[4-[[5-fluoro-4-[2-(methanesulfonamido)anilino]pyrimidin-2-yl]amino]benzoyl]phenyl]hex-5-ynamide |
InChI |
InChI=1S/C30H27FN6O4S/c1-3-4-5-10-27(38)33-22-15-11-20(12-16-22)28(39)21-13-17-23(18-14-21)34-30-32-19-24(31)29(36-30)35-25-8-6-7-9-26(25)37-42(2,40)41/h1,6-9,11-19,37H,4-5,10H2,2H3,(H,33,38)(H2,32,34,35,36) |
InChI Key |
DGEWUSNDDNEYDE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)NC(=O)CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
